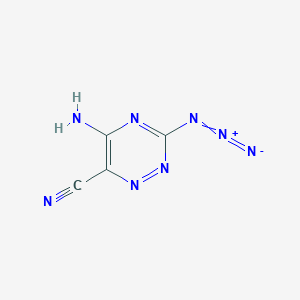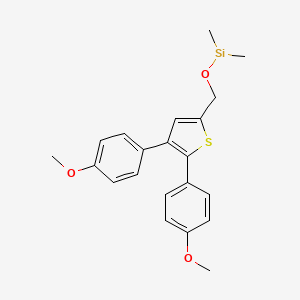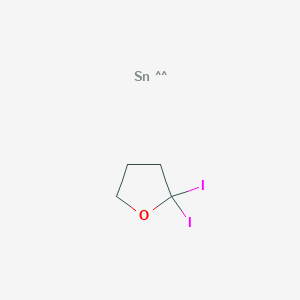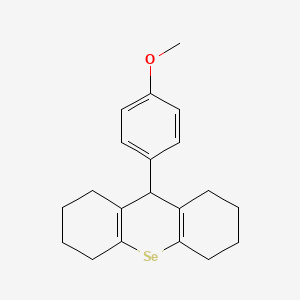
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene is an organic compound that features a selenoxanthene core with a methoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene typically involves the reaction of selenoxanthene derivatives with 4-methoxyphenyl reagents under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling reaction, where 4-methoxyphenyl boronic acid is reacted with a selenoxanthene halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxanthene oxides.
Reduction: Reduction reactions can convert the compound into its corresponding selenoxanthene derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include selenoxanthene oxides, reduced selenoxanthene derivatives, and substituted selenoxanthenes with various functional groups.
Applications De Recherche Scientifique
9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to bioactive molecules.
Mécanisme D'action
The mechanism of action of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene involves its interaction with specific molecular targets. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular signaling pathways and oxidative stress responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Bis(4-methoxyphenyl)anthracene: This compound shares a similar methoxyphenyl substituent but has an anthracene core instead of a selenoxanthene core.
9-(4-Methoxyphenyl)-9H-xanthen-9-ol: This compound has a xanthenol core and forms inclusion compounds with various guests.
Uniqueness
The uniqueness of 9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene lies in its selenoxanthene core, which imparts distinct chemical and physical properties compared to other similar compounds
Propriétés
Numéro CAS |
91681-82-2 |
|---|---|
Formule moléculaire |
C20H24OSe |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-selenoxanthene |
InChI |
InChI=1S/C20H24OSe/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h10-13,20H,2-9H2,1H3 |
Clé InChI |
ZINQJRAXBPYVLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2C3=C(CCCC3)[Se]C4=C2CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide](/img/structure/B14372190.png)
![Methyl chloro[2-(4-nitrophenyl)hydrazinylidene]acetate](/img/structure/B14372207.png)

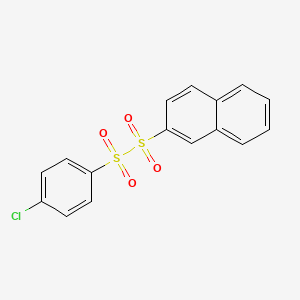
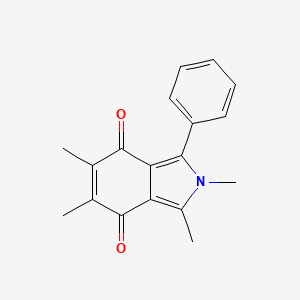


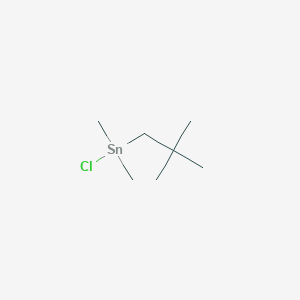
![5,8-Dichloro-2-[(3,4-dichlorophenyl)methyl]-1,3,2lambda~5~-dioxaphosphonan-2-one](/img/structure/B14372248.png)
